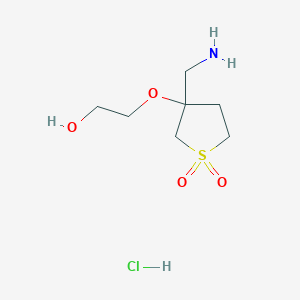

3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride

Description

Properties

IUPAC Name |

2-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]oxyethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S.ClH/c8-5-7(12-3-2-9)1-4-13(10,11)6-7;/h9H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSARFPPGHDMDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1(CN)OCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Aminomethyl Group: This step may involve the reaction of the tetrahydrothiophene derivative with formaldehyde and ammonia or an amine.

Attachment of the Hydroxyethoxy Group: This can be done through an etherification reaction, where the hydroxyethoxy group is introduced using an appropriate alkylating agent.

Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

Reduction: Reduction reactions may target the functional groups such as the aminomethyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of tetrahydrothiophene compounds show efficacy against various gram-positive and gram-negative bacteria, with some compounds being particularly effective against strains like Bacillus cereus and Bacillus thuringiensis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays have shown that certain derivatives can inhibit the growth of cancer cells such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The cytotoxicity was assessed using the NCI-60 sulforhodamine B assay method, indicating its potential as a lead compound for anticancer drug development .

Biological Studies

Antioxidant Properties

In addition to antimicrobial and anticancer activities, studies have reported the antioxidant capabilities of tetrahydrothiophene derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases . This property makes them candidates for further research into neuroprotective and anti-inflammatory applications.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride to various biological targets. These studies help elucidate the compound's mechanism of action at a molecular level and identify potential therapeutic targets .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors through methods such as the Gewald reaction. Variations in the synthesis process can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties .

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

-

Case Study 1: Antimicrobial Efficacy

In a study involving a series of synthesized tetrahydrothiophene derivatives, researchers found that modifications to the side chains significantly impacted antibacterial activity. Compounds with hydroxyl groups showed improved efficacy against gram-positive bacteria compared to their counterparts without these groups . -

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of various derivatives on different cancer cell lines. The study concluded that certain modifications led to compounds with IC50 values in the low micromolar range, indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

- IUPAC Name : 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride

- Molecular Formula : C5H12ClNO2S

- Molecular Weight : 193.26 g/mol

- CAS Number : 1462863-96-2

- Appearance : Solid or semi-solid

The biological activity of 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride primarily involves its interaction with various cellular pathways. The compound has shown potential as an inhibitor of specific enzymes and receptors that are implicated in tumor growth and proliferation.

Cytotoxic Effects

Several studies have investigated the cytotoxic effects of this compound on different cell lines. Notably, it has demonstrated selective toxicity towards cancer cells while sparing normal cells. For example, in studies involving oral squamous cell lines, the compound exhibited significant cytotoxicity against HSC-2 cells, with a lesser effect on normal human gingival fibroblast cells (HGF) .

Table 1: Cytotoxic Activity Against Various Cell Lines

| Cell Line | Sensitivity Level | Remarks |

|---|---|---|

| HSC-2 | High | Most sensitive to treatment |

| HSG | Moderate | Intermediate sensitivity |

| HSC-3 | Low | Least sensitive |

| HGF | Resistant | High resistance to all tested compounds |

Case Studies

- Oral Cancer Treatment : In a study published in PubMed, the compound was tested against human oral tumor cell lines. The results indicated that it induced internucleosomal DNA fragmentation in sensitive cell lines, confirming its potential as an anticancer agent .

- Topoisomerase Inhibition : Another research highlighted that compounds similar to 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene exhibited antiproliferative effects through the inhibition of topoisomerase II, which is crucial for DNA replication and repair . This suggests a possible mechanism by which the compound may exert its biological effects.

Safety and Toxicology

The compound is classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. It is recommended to handle it under controlled conditions to mitigate health risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride, and what factors influence reaction efficiency?

- Methodology : Synthesis typically involves multi-step reactions starting from tetrahydrothiophene derivatives. Key steps include:

- Alkylation : Introducing the hydroxyethoxy group via nucleophilic substitution with ethylene oxide under controlled pH (6–8) to minimize side reactions .

- Aminomethylation : Reacting with formaldehyde and ammonium chloride under reductive conditions (e.g., NaBH₄) to install the aminomethyl group .

- Oxidation : Converting the thiophene ring to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C .

- Hydrochloride Salt Formation : Treating the free base with HCl in ethanol to improve aqueous solubility .

Q. How is the structural integrity of this compound verified, and what analytical techniques are recommended?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aminomethyl at C3, hydroxyethoxy at C3) and sulfone moiety (δ ~3.2–3.5 ppm for SO₂) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 256.08 for C₇H₁₄ClNO₄S) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch ~3300 cm⁻¹, S=O ~1150 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding patterns .

Q. What are the solubility properties of this compound, and how do they impact biological assay design?

- Key Data : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base (<5 mg/mL) .

- Methodological Impact : Solubility dictates formulation for in vitro assays (e.g., PBS buffer) and in vivo pharmacokinetic studies (saline or 5% dextrose) . Precipitation risks in organic solvents (e.g., DMSO) require pre-solubilization checks .

Advanced Research Questions

Q. How do pH and temperature variations influence the compound’s reactivity in nucleophilic substitution reactions?

- Experimental Design :

- pH Studies : Vary pH (4–10) during reactions with electrophiles (e.g., acyl chlorides). Monitor reaction progress via HPLC. Protonation of the aminomethyl group at pH <6 reduces nucleophilicity, while deprotonation at pH >8 increases reactivity but risks hydrolysis .

- Temperature Gradients : Test reactions at 25°C, 40°C, and 60°C. Higher temperatures accelerate kinetics but may degrade the sulfone moiety (TGA analysis recommended) .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., neuroprotective vs. cytotoxic effects)?

- Methodology :

- Dose-Response Analysis : Use a wide concentration range (1 nM–100 µM) in cell viability assays (MTT/WST-1) to identify therapeutic vs. toxic thresholds .

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., NMDA receptors or kinases) .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may contribute to cytotoxicity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

- Approach :

- Analog Synthesis : Modify the hydroxyethoxy chain length or replace the aminomethyl group with bulkier amines (e.g., cyclohexylamine).

- Enzyme Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays.

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities and guides rational design .

Q. What are the stability profiles of this compound under varying storage conditions, and how are degradation pathways characterized?

- Stability Protocols :

- Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor purity via HPLC .

- Photostability : UV irradiation (ICH Q1B) identifies light-sensitive moieties (e.g., sulfone or amine oxidation) .

- Degradation Pathways : LC-HRMS identifies major degradation products (e.g., hydrolysis of the ether linkage or sulfone reduction) .

Q. How can computational models predict interactions between this compound and biological targets lacking crystallographic data?

- Methodology :

- Homology Modeling : Build 3D structures of unknown targets (e.g., GPCRs) using SWISS-MODEL .

- Molecular Dynamics Simulations : GROMACS simulates binding dynamics over 100 ns to assess stability of ligand-target complexes .

- Free Energy Calculations : MM/GBSA quantifies binding energies and identifies critical residues for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.